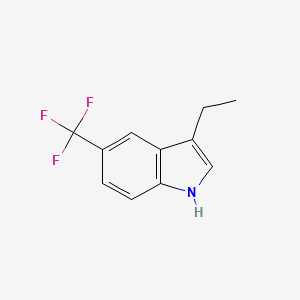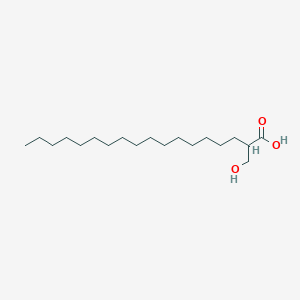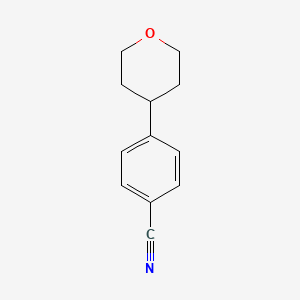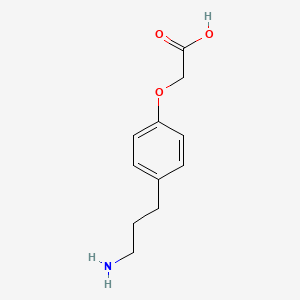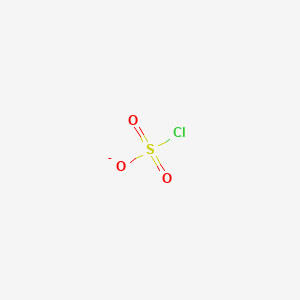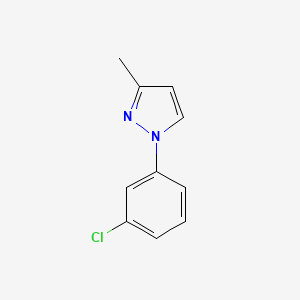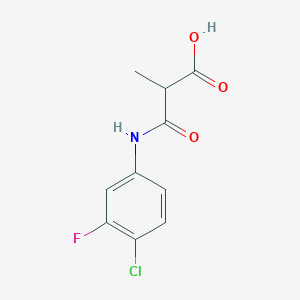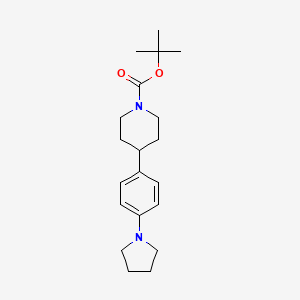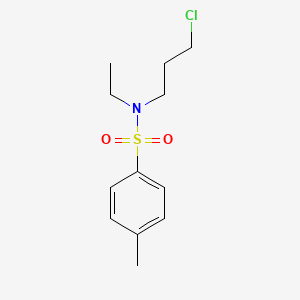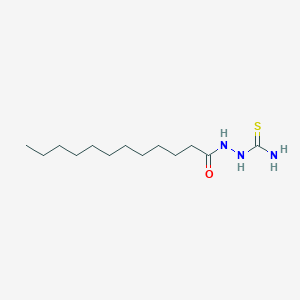
(dodecanoylamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(dodecanoylamino)thiourea is an organic compound characterized by the presence of both amide and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dodecanoylamino)thiourea typically involves the reaction of dodecanoyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(dodecanoylamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield amines or thiols, depending on the reducing agent used.
Substitution: The amide and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted amides and thioureas.
Scientific Research Applications
(dodecanoylamino)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of (dodecanoylamino)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, leading to enzyme inhibition or disruption of cellular processes. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(carbamothioylamino)hexanamide
- N-(carbamothioylamino)octanamide
- N-(carbamothioylamino)decanamide
Uniqueness
(dodecanoylamino)thiourea is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity. The longer chain can also affect the compound’s ability to interact with biological membranes and other macromolecules, potentially enhancing its efficacy in certain applications .
Properties
Molecular Formula |
C13H27N3OS |
|---|---|
Molecular Weight |
273.44 g/mol |
IUPAC Name |
(dodecanoylamino)thiourea |
InChI |
InChI=1S/C13H27N3OS/c1-2-3-4-5-6-7-8-9-10-11-12(17)15-16-13(14)18/h2-11H2,1H3,(H,15,17)(H3,14,16,18) |
InChI Key |
KDGGXQHEQDXYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



